4-Ethoxy-2-fluoro-3-iodopyridine
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Overview
Description
4-Ethoxy-2-fluoro-3-iodopyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of ethoxy, fluoro, and iodo substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-fluoro-3-iodopyridine typically involves the introduction of the ethoxy, fluoro, and iodo groups onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is treated with ethoxy and fluoro reagents under controlled conditions. The iodination step can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-fluoro-3-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of reactive halogen atoms.
Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the fluoro and iodo substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various ethoxy-fluoro derivatives, while iodination can produce mono- or di-iodinated pyridines .
Scientific Research Applications
4-Ethoxy-2-fluoro-3-iodopyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its bioactive properties.
Material Science: It serves as a precursor for the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-fluoro-3-iodopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and iodo substituents enhance the compound’s binding affinity and selectivity, while the ethoxy group modulates its solubility and bioavailability. These interactions can lead to the inhibition or activation of biological pathways, resulting in the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-iodopyridine
- 3-Fluoro-4-iodopyridine
- 2,6-Difluoropyridine
Uniqueness
4-Ethoxy-2-fluoro-3-iodopyridine is unique due to the combination of ethoxy, fluoro, and iodo substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and selectivity in various chemical reactions, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C7H7FINO |
---|---|
Molecular Weight |
267.04 g/mol |
IUPAC Name |
4-ethoxy-2-fluoro-3-iodopyridine |
InChI |
InChI=1S/C7H7FINO/c1-2-11-5-3-4-10-7(8)6(5)9/h3-4H,2H2,1H3 |
InChI Key |
UDRGWJSJEGYBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=NC=C1)F)I |
Origin of Product |
United States |
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